1-(4-Hydroxyphenyl)prop-2-en-1-one
Overview
Description
“1-(4-Hydroxyphenyl)prop-2-en-1-one” is a type of chalcone, a class of compounds that are widely used in many industrial applications . Chalcones are aromatic ketones that exist as cis-trans isomers and are derived from flavonoids . They have two aromatic rings interconnected by an α-carbonyl system, β-unsaturated, which are highly electrophilic .
Synthesis Analysis
This compound can be synthesized using a standard Claisen–Schmidt condensation reaction . The synthesis involves the slow evaporation solution growth technique in acetone . The yield of the compounds synthesized can vary between 30 and 92% .Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxyphenyl)prop-2-en-1-one” has been solved and refined by single crystal XRD . The oxygen atoms and π-system revealed a high chemical reactivity for the title compound as electron donor spots and active sites for an electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Hydroxyphenyl)prop-2-en-1-one” include good thermal stability, crystallinity, and phase-changing properties . The HOMO, LUMO, and bandgap energies of this compound have been calculated using theoretical (DFT) calculations .Scientific Research Applications
Corrosion Inhibition
The compound has been studied as a corrosion inhibitor on mild steel . The corrosion inhibition efficiency was evaluated through quantum chemical parameters and simulation molecular dynamics methods . The parameters associated with the electronic structures of the inhibitor molecules confirmed their inhibitory potential .
Nonlinear Optics (NLO)
The compound has been used in the synthesis of chalcone-based single crystals, which have been studied for their nonlinear optical (NLO) behavior . The hyperpolarizability studies were carried out using density functional theory (DFT) and the calculated first order hyperpolarizability was found to be significant .
Biological Applications
The compound, due to its extended conjugation and complete delocalisation of π-electrons, is good for wide range of applications in the fields of biology such as antitumor, anti-inflammatory, and antimalarial agents .
Electronic Properties
The compound has been studied to investigate geometrical entities, electronic properties, and chemical reactivity viewpoints .
Pharmacological Activities
Compounds with chalcone-based structures, like this one, possess a wide variety of pharmacological activities, such as anti-proliferation, anti-inflammation, anti-neurodegeneration, anti-cancer, anti-biotic, anti-bacterial, antioxidant and anti-nociceptive activities .
Mechanism of Action
Target of Action
1-(4-Hydroxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has been found to exhibit antioxidant activity . The primary targets of this compound are free radicals in the body, which it neutralizes, thereby reducing oxidative stress .
Mode of Action
The compound interacts with its targets (free radicals) through a process known as free radical scavenging . This involves the donation of an electron to the free radical, neutralizing it and preventing it from causing cellular damage . The compound’s hydroxyl functionalities play a crucial role in this antioxidant activity .
Biochemical Pathways
The compound’s antioxidant activity affects the oxidative stress pathway. By neutralizing free radicals, it prevents the oxidative damage these radicals can cause to cells and tissues. This has downstream effects on various biological processes, including inflammation, aging, and various diseases .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, as well as by factors such as its solubility and stability .
Result of Action
The primary result of the compound’s action is a reduction in oxidative stress. By scavenging free radicals, it can help to prevent cellular damage and contribute to the prevention of various diseases associated with oxidative stress, such as neurodegenerative disorders and atherosclerosis .
Action Environment
The action of 1-(4-Hydroxyphenyl)prop-2-en-1-one can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its free radical scavenging activity. Additionally, factors such as pH and temperature can influence the compound’s stability and, consequently, its efficacy .
Safety and Hazards
properties
IUPAC Name |
1-(4-hydroxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPPNPJUBLEKAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)prop-2-en-1-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-(4-Hydroxyphenyl)prop-2-en-1-one?
A1: 1-(4-Hydroxyphenyl)prop-2-en-1-one has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize 1-(4-Hydroxyphenyl)prop-2-en-1-one?
A2: Researchers utilize various spectroscopic methods for characterizing this compound. These include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and environment of hydrogen and carbon atoms, and UV-Vis spectroscopy to analyze its light absorption properties. Mass spectrometry (MS) can also be employed to confirm the molecular weight and fragmentation pattern of the compound. [, , , , , , , , , ]
Q3: What is the typical synthetic route for 1-(4-Hydroxyphenyl)prop-2-en-1-one?
A3: The synthesis of 1-(4-Hydroxyphenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction combines 4-hydroxyacetophenone with an appropriate benzaldehyde derivative in the presence of a base catalyst. [, , , , , ]
Q4: Have liquid crystalline properties been observed in derivatives of 1-(4-Hydroxyphenyl)prop-2-en-1-one?
A4: Yes, certain derivatives of 1-(4-Hydroxyphenyl)prop-2-en-1-one, particularly those incorporated into phosphazene structures, have exhibited liquid crystalline behavior. The type and range of liquid crystalline phases observed depend on factors such as the length of the alkyl chains attached to the chalcone moiety. [, , ]
Q5: Can 1-(4-Hydroxyphenyl)prop-2-en-1-one derivatives be used as photo-crosslinkable materials?
A5: Research suggests that incorporating 1-(4-Hydroxyphenyl)prop-2-en-1-one into copolyesters can introduce photo-crosslinkable properties. The chalcone moiety within these copolyesters facilitates crosslinking upon exposure to UV light. []
Q6: Have 1-(4-Hydroxyphenyl)prop-2-en-1-one derivatives been investigated for their potential as flame retardants?
A6: Yes, several studies have explored the use of 1-(4-Hydroxyphenyl)prop-2-en-1-one derivatives as potential flame retardants in thermosetting polymers like unsaturated polyester and epoxy resins. The incorporation of these derivatives has shown promising results in reducing the flammability of these polymers. [, ]
Q7: What biological activities have been associated with 1-(4-Hydroxyphenyl)prop-2-en-1-one and its derivatives?
A7: Studies have revealed that 1-(4-Hydroxyphenyl)prop-2-en-1-one derivatives exhibit a range of biological activities, including:
- Antioxidant activity: These compounds demonstrate the ability to scavenge free radicals, suggesting potential applications in combating oxidative stress. []
- Antimicrobial activity: Several derivatives have shown efficacy against various bacteria and fungi, indicating potential as antimicrobial agents. [, , , , ]
- Anticancer activity: Some derivatives have exhibited promising anticancer activity in vitro against cancer cell lines, suggesting potential for further development as anticancer drugs. [, , ]
Q8: Has 1-(4-Hydroxyphenyl)prop-2-en-1-one been investigated as a potential acetylcholinesterase inhibitor?
A8: While 1-(4-Hydroxyphenyl)prop-2-en-1-one itself hasn't been extensively studied, computer-aided design studies have identified certain derivatives, like 3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (3k) and 3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one (4k), as potential lead compounds for developing potent acetylcholinesterase inhibitors. This finding suggests potential applications in managing Alzheimer's disease. []
Q9: How has computational chemistry contributed to the study of 1-(4-Hydroxyphenyl)prop-2-en-1-one derivatives?
A9: Computational chemistry plays a crucial role in studying these compounds:
- Molecular modeling: Density Functional Theory (DFT) calculations have been used to predict molecular properties like HOMO/LUMO energies and hyperpolarizability. []
- Structure-based virtual screening: SBVS protocols help identify potential drug candidates by predicting their binding affinity to target proteins. []
- QSAR modeling: Quantitative structure-activity relationship models correlate the chemical structure of derivatives with their biological activity, aiding in the design of more potent and selective compounds. []
Q10: How do structural modifications of 1-(4-Hydroxyphenyl)prop-2-en-1-one influence its biological activity?
A10: Structure-activity relationship (SAR) studies suggest that modifications to the 1-(4-Hydroxyphenyl)prop-2-en-1-one scaffold can significantly impact its biological activity:
- Substitution on the aromatic rings: Adding different substituents, such as halogens, alkoxy groups, or heterocycles, can alter the compound's electronic properties and steric hindrance, affecting its binding affinity to target proteins and ultimately its biological activity. [, , , , , , , , ]
- Chain length variations: In derivatives with alkyl chains, the length of these chains can influence the compound's lipophilicity and self-assembly properties, which in turn can affect its interaction with biological membranes and target proteins. [, ]
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